![molecular formula C17H15N3O2 B2835444 N1-(2-cyanophenyl)-N2-phenethyloxalamide CAS No. 898355-92-5](/img/structure/B2835444.png)
N1-(2-cyanophenyl)-N2-phenethyloxalamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” has been discussed in several studies . For instance, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety, i.e., thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, gave different cyclic products . Another study discussed the one-pot synthesis of 1,3-oxazolo- and 1,3-oxazino [2,3-b]quinazoline syntheses by a one–pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with the aforementioned N,O -bifunctional nucleophiles .Molecular Structure Analysis
The molecular structure of compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” has been analyzed in several studies . For example, the molecular and crystal structure of 2-cyanophenyl phenacyl ether, C15H11O2N, was determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” have been analyzed in several studies . These studies discuss the reaction pathways of the prepared compounds and the possible products of cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” have been analyzed in several studies . For instance, the title compound 2-cyanophenyl phenacyl ether is monoclinic, with a = 4.4334(4) Å, b = 10.7677(11) Å, c = 12.7779(11) Å, β = 99.806(8)°, Z = 2, sp. gr. P 2 1 .Scientific Research Applications
Synthesis of Heterocyclic Skeletons
“N1-(2-cyanophenyl)-N2-phenethyloxalamide” is used in the synthesis of heterocyclic skeletons. The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety, i.e., thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas gave different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline .
Formation of 3,1-Benzothiazine
The compound is used in the formation of 3,1-benzothiazine. This is achieved through the reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety .
Formation of 1,3,5-Benzotriazocine
“N1-(2-cyanophenyl)-N2-phenethyloxalamide” is also used in the formation of 1,3,5-benzotriazocine. This is achieved through the reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety .
Formation of Quinazoline
The compound is used in the formation of quinazoline. This is achieved through the reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety .
Synthesis of 3,3-di-R-1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thioureas
The precursor N-(2-cyanophenyl)benzimidoyl chloride was used to synthesize 3,3-di-R-1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thioureas .
Synthesis of 3-R-1-(2-phenylquinazolin-4-yl)-thioureas
The precursor N-(2-cyanophenyl)benzimidoyl chloride was used to synthesize 3-R-1-(2-phenylquinazolin-4-yl)-thioureas .
Safety and Hazards
Future Directions
The future directions for research on compounds similar to “N1-(2-cyanophenyl)-N2-phenethyloxalamide” could involve further exploration of their synthesis, analysis of their molecular structure, and investigation of their mechanism of action . Additionally, more research is needed to fully understand their physical and chemical properties, as well as their safety and hazards .
Mechanism of Action
Mode of Action
It is known to undergo spontaneous intramolecular cycloaddition reactions .
Biochemical Pathways
It is known to participate in reactions involving thioamides, leading to the formation of various cyclic products
Result of Action
It is known to form various cyclic products through reactions with thioamides
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTMLDPIEVORKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-phenethyloxalamide |
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